5-Bromo-2-(3-methoxyphenoxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic synthesis and materials science. nih.gov Structurally similar to benzene, the pyridine scaffold is present in a vast array of important natural products, including alkaloids like nicotine, and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govresearchgate.net Its unique properties, such as water solubility, chemical stability, and the ability to form hydrogen bonds, make it a highly desirable component in the design of new molecules. nih.govresearchgate.net
In organic synthesis, pyridine and its derivatives are extensively used as versatile building blocks, reagents, and solvents. nih.govbiosynce.comacs.org The nitrogen atom imparts a weak basicity to the ring, allowing it to act as a catalyst or an acid scavenger in various reactions. nih.govyoutube.com This reactivity, coupled with the electron-deficient nature of the aromatic ring, makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, enabling a wide range of chemical transformations. nih.gov Consequently, pyridine scaffolds are integral to the synthesis of numerous pharmaceuticals and agrochemicals, such as herbicides and fungicides. nih.govacs.orgresearchgate.net More than 7,000 existing drug molecules incorporate a pyridine nucleus, highlighting its status as a "privileged scaffold" in medicinal chemistry. nih.gov
The applications of pyridine derivatives extend into materials science, where they are used in the development of functional materials. nih.gov Their ability to coordinate with metal ions makes them valuable as ligands in organometallic chemistry and catalysis. nih.govyoutube.com Furthermore, pyridine-containing compounds are being investigated for their potential in creating organic semiconductors and dyes for the textile industry. biosynce.comresearchgate.net
Overview of Aryloxy and Halogenated Pyridine Systems in Advanced Chemical Research
The functionalization of the pyridine ring with aryloxy and halogen substituents gives rise to classes of compounds with significant utility in advanced chemical research. These modifications dramatically influence the electronic properties, reactivity, and biological profile of the parent scaffold.
Aryloxy Pyridine Systems: The introduction of an aryloxy group (an aromatic ring linked via an oxygen atom) to the pyridine core creates compounds with diverse applications. For instance, a series of 3-(aryloxy)pyridines has been studied for their potential in treating cognitive disorders. nih.gov In the field of agrochemicals, certain 6-alkoxy(aryloxy) multisubstituted pyridine derivatives have demonstrated moderate herbicidal activities. ccspublishing.org.cnresearchgate.net The synthesis of these systems often involves the reaction of a halogenated pyridine with a corresponding phenol (B47542) or alcohol, catalyzed by a base. ccspublishing.org.cnresearchgate.net
Halogenated Pyridine Systems: Halopyridines are fundamental building blocks in synthetic chemistry, serving as key intermediates for creating more complex molecules through cross-coupling reactions. chemrxiv.orgnih.govacs.org The carbon-halogen bond provides a reactive handle for introducing new functional groups. nih.gov However, the direct halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions. nih.gov To address this, modern synthetic methods have been developed to achieve regioselective halogenation under milder conditions. chemrxiv.orgnih.govchemrxiv.org These strategies include the use of specially designed phosphine (B1218219) reagents to selectively functionalize the 4-position, or a ring-opening/ring-closing sequence involving Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.orgacs.orgchemrxiv.org The presence of halogens in the pyridine ring is a common feature in many pharmaceuticals and agrochemicals. nih.gov
Specific Research Focus on 5-Bromo-2-(3-methoxyphenoxy)pyridine within Current Synthetic Methodologies
The compound this compound combines the structural features of both a halogenated and an aryloxy-substituted pyridine. Its synthesis and potential as a building block are of interest within the context of creating more complex molecules for various research applications.
Research into compounds with this specific substitution pattern often revolves around their utility as intermediates in the synthesis of larger, more complex target molecules. The bromine atom at the 5-position serves as a key functional group for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond, enabling the attachment of various aryl or heteroaryl groups.
The synthesis of the core structure of this compound would typically involve the reaction of a di-substituted pyridine with the appropriate reagents. A common synthetic route to related compounds, such as 5-Bromo-2-methoxypyridine (B44785), involves the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860). chemicalbook.com Following this logic, the synthesis of the title compound would likely proceed via the nucleophilic aromatic substitution of 2,5-dibromopyridine with 3-methoxyphenol (B1666288) in the presence of a suitable base.
While specific, detailed research findings on this compound itself are not extensively documented in the provided search results, its structural motifs are present in compounds investigated for various purposes. For example, the related compound 5-bromo-2-methoxypyridine is described as a building block for antagonists of the αvβ3 integrin and the somatostatin (B550006) sst3 receptor. sigmaaldrich.com The general synthetic strategies for creating substituted pyridines, such as those involving Suzuki cross-coupling reactions with starting materials like 5-bromo-2-methylpyridin-3-amine, further illustrate the methodological context in which this compound would be synthesized and utilized. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUBVGGSUQXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716863 | |
| Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249147-55-4 | |
| Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 5 Bromo 2 3 Methoxyphenoxy Pyridine
Reactivity of the Bromine Substituent
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 5-bromo-2-(3-methoxyphenoxy)pyridine, the bromine atom attached to the pyridine (B92270) ring is the primary site for such transformations. The general mechanisms for Suzuki-Miyaura, Heck, and Sonogashira reactions involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in Suzuki-Miyaura), migratory insertion (in Heck), or reaction with a copper acetylide (in Sonogashira), and concluding with reductive elimination to yield the product and regenerate the catalyst.
Functionalization of the bromo-pyridine core of this compound would involve the replacement of the bromine atom with various organic moieties. For instance, a Suzuki-Miyaura reaction would introduce an aryl, heteroaryl, or vinyl group by coupling with a corresponding boronic acid or ester. A Heck reaction would install an alkene substituent, and a Sonogashira coupling would lead to the formation of an alkynyl-substituted pyridine. These transformations would significantly increase the molecular complexity and allow for the synthesis of a diverse range of derivatives. However, specific examples and yields for these reactions with this compound as the starting material are not available in the reviewed literature.
The success of palladium-catalyzed cross-coupling reactions often depends on the choice of the catalyst system, including the palladium precursor and the supporting ligands. Different ligands, such as phosphines (e.g., triphenylphosphine, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), can significantly influence the reactivity, selectivity, and functional group tolerance of the reaction. The investigation of various catalyst systems would be crucial to optimize the conditions for the cross-coupling of this compound. Research in this area would typically involve screening a range of ligands and reaction conditions to identify the most efficient system for a desired transformation. Without experimental data, a discussion of optimal catalyst systems for this specific substrate remains speculative.
Nucleophilic Displacement of Bromine
The direct nucleophilic displacement of a bromine atom from an aromatic ring, such as in this compound, is generally challenging. Such reactions, known as nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The electronic properties of the methoxyphenoxy group and the pyridine nitrogen would influence the feasibility of this reaction. However, no studies detailing the nucleophilic displacement of bromine from this compound with various nucleophiles were found.
Reactivity at the Pyridine Nitrogen Atom
Coordination Chemistry and Ligand Properties
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can thus act as a ligand, coordinating to metal centers. The electronic environment of the pyridine nitrogen, influenced by the bromo and methoxyphenoxy substituents, would affect its coordination ability. The formation of metal complexes could, in turn, modulate the reactivity of the pyridine ring and its substituents. While the coordination chemistry of pyridine and its derivatives is a vast field, specific studies on the coordination complexes of this compound are not documented in the available literature.
Quaternization and N-Oxidation Reactions
The lone pair of electrons on the pyridine nitrogen atom allows for its transformation into pyridinium (B92312) salts through quaternization or into N-oxides via oxidation. These modifications significantly alter the electronic properties and reactivity of the pyridine ring.
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common strategy to increase the ring's reactivity towards both electrophiles and nucleophiles. The N-oxide function introduces a 1,2-dipolar nitrogen-oxygen bond, which can be rationalized by resonance structures that place a partial negative charge on the oxygen and a partial positive charge on the pyridine ring. thieme-connect.de This modification makes the formally negatively charged oxygen a nucleophilic oxidant. thieme-connect.de
For derivatives similar to this compound, such as 5-bromo-2-methylpyridine, N-oxidation can be achieved in high yield. A standard procedure involves heating the pyridine derivative with hydrogen peroxide in a solvent like glacial acetic acid. nih.govresearchgate.net The reaction for 5-bromo-2-methylpyridine, a close structural analog, demonstrates the feasibility and efficiency of this transformation, achieving a 95% yield. researchgate.net Alternative oxidizing systems, such as hydrogen peroxide with trifluoroacetic anhydride (B1165640) (TFAA), are also effective for the N-oxidation of various nitrogen-containing heterocycles. rsc.org
Table 1: N-Oxidation of a 5-Bromopyridine Analog
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
Quaternization: The pyridine nitrogen can readily react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. google.com This reaction enhances the leaving group ability of substituents at the 2- and 4-positions of the pyridine ring. google.com The quaternization of pyridine derivatives is influenced by the nature of the electrophile and the substituents on the pyridine ring. osti.gov
Studies on various pyridines show that reactions with alkyl iodides, like methyl iodide, or activated alkyl bromides proceed under thermal conditions, often in solvents like acetonitrile (B52724) or even neat. nih.govresearchgate.net Microwave-assisted heating has been shown to significantly shorten reaction times and improve yields for these transformations. researchgate.net For instance, the quaternization of pyridoxal (B1214274) oxime with methyl iodide under microwave irradiation was completed in 10 minutes, yielding the product in 78.7%. researchgate.net It is expected that this compound would undergo similar reactions with various alkylating agents to furnish the corresponding N-alkylpyridinium salts.
Table 2: Representative Quaternization Reactions of Pyridine Derivatives
| Pyridine Derivative | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | 2-Bromo-4'-nitroacetophenone | Microwave, 250W, 10 min | 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide | 92.1% | researchgate.net |
| Pyridoxal oxime | Methyl iodide | Acetone, Microwave, 250W, 10 min | N-Methyl-pyridoxal oxime iodide salt | 78.7% | researchgate.net |
Transformations Involving the Methoxyphenoxy Moiety
The methoxyphenoxy portion of the molecule offers distinct sites for chemical modification, namely the methyl ether and the activated aromatic ring.
The cleavage of the aryl methyl ether bond to yield the corresponding phenol (B47542) is a fundamental transformation. Several reagents are known to effect this demethylation.
Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers. nih.govorgsyn.org The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0°C to room temperature. researchgate.net BBr₃ is particularly valuable as it often does not affect other functional groups. orgsyn.org
Other reagents can also be employed for demethylation. Hydrobromic acid (HBr) can cleave methyl ethers, though it generally requires higher temperatures than BBr₃. reddit.com Another set of conditions involves using trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from sodium iodide and trimethylsilyl chloride (TMSCl) in a solvent like acetonitrile. researchgate.net For substrates requiring more forcing conditions, anhydrous pyridine hydrochloride at elevated temperatures (195-200°C) or sodium methyl sulfide (B99878) (NaSMe) in refluxing DMF can be effective. researchgate.net
Table 3: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent | Typical Solvent | Typical Temperature | Notes | Reference(s) |
|---|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0°C to RT | High efficiency, compatible with many functional groups. | orgsyn.orgresearchgate.net |
| Hydrobromic Acid (HBr) | Acetic Acid or neat | High temperatures (reflux) | Strong acid, requires harsher conditions than BBr₃. | reddit.com |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile, Chloroform | Reflux | Can be generated in situ from NaI and TMSCl. | researchgate.net |
While the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), the phenoxy ring is activated towards such reactions. wikipedia.org The reactivity of the methoxyphenoxy ring in this compound is governed by the directing effects of the two oxygen-containing substituents: the ether linkage to the pyridine ring and the methoxy (B1213986) group.
Both the alkoxy group (-OR) and the methoxy group (-OCH₃) are powerful activating groups and are ortho, para-directors. wikipedia.org In the case of the 3-methoxyphenoxy moiety, the positions ortho to the methoxy group are C2' and C4', and the para position is C6'. The positions ortho to the ether linkage are C2' and C6', and the para position is C4'. The directing effects of both groups therefore reinforce each other, strongly favoring electrophilic attack at the C2', C4', and C6' positions of the phenoxy ring. Steric hindrance from the adjacent ether linkage might slightly disfavor substitution at the C2' position compared to C4' and C6'.
Standard electrophilic substitution reactions are expected to proceed on this activated ring under appropriate conditions. For example, nitration can typically be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with reagents like bromine in the presence of a Lewis acid catalyst such as FeBr₃. wikipedia.org Computational studies on the nitration of pyridine-N-oxide indicate that substitution occurs preferentially at the positions ortho and para to the N-oxide group, highlighting how activation can direct electrophiles. rsc.org
Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Predicted Major Products (Substituent on Phenoxy Ring) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C2', C4', and/or C6' with -NO₂ |
| Bromination | Br₂, FeBr₃ | Substitution at C2', C4', and/or C6' with -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4' and/or C6' with -COR (less likely at C2' due to sterics) |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. For "5-Bromo-2-(3-methoxyphenoxy)pyridine," a combination of one-dimensional and multi-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Expected ¹H and ¹³C NMR Data:
While specific experimental data is not publicly available, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region, with their chemical shifts influenced by the bromine and the phenoxy substituents. Similarly, the protons of the methoxyphenoxy group will resonate in the aromatic and methoxy (B1213986) regions. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts indicating their position relative to the heteroatoms and substituents.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring C2 | - | ~160-165 |
| Pyridine Ring C3 | ~6.8-7.0 | ~110-115 |
| Pyridine Ring C4 | ~7.6-7.8 | ~140-145 |
| Pyridine Ring C5 | - | ~115-120 |
| Pyridine Ring C6 | ~8.0-8.2 | ~145-150 |
| Phenoxy Ring C1' | - | ~150-155 |
| Phenoxy Ring C2' | ~6.7-6.9 | ~110-115 |
| Phenoxy Ring C3' | - | ~160-165 |
| Phenoxy Ring C4' | ~6.7-6.9 | ~115-120 |
| Phenoxy Ring C5' | ~7.2-7.4 | ~130-135 |
| Phenoxy Ring C6' | ~6.7-6.9 | ~105-110 |
| Methoxy (-OCH₃) | ~3.8 | ~55-60 |
Note: These are predicted values and may differ from experimental results.
To confirm the assignments made from one-dimensional NMR, a series of two-dimensional experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the pyridine ring and between the protons on the phenoxy ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals for each C-H bond in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, by showing a correlation between the pyridine C2 and the phenoxy C1' through the ether linkage.
NMR spectroscopy is a powerful tool for assessing the purity of a sample. The presence of any regioisomeric impurities, which have the same molecular formula but different arrangements of substituents, would be evident from the appearance of additional, unexpected signals in the NMR spectra. The integration of the signals can be used to quantify the level of these impurities. As "this compound" does not possess any chiral centers, stereoisomerism is not a factor.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "this compound" with high precision. This allows for the calculation of the elemental formula, which for C₁₂H₁₀BrNO₂ is 280.0000 (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom.
Interactive Data Table: Expected HRMS Data
| Ion | Calculated Exact Mass |
| [M(⁷⁹Br)]⁺ | 279.9949 |
| [M(⁸¹Br)]⁺ | 281.9929 |
| [M(⁷⁹Br)+H]⁺ | 280.9922 |
| [M(⁸¹Br)+H]⁺ | 282.9901 |
| [M(⁷⁹Br)+Na]⁺ | 302.9741 |
| [M(⁸¹Br)+Na]⁺ | 304.9721 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation pattern of "this compound" would be expected to show characteristic losses, such as the loss of the methoxy group, the bromine atom, or cleavage of the ether bond, further confirming the proposed structure.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine optimized molecular geometries and various electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for achieving reliable results that correlate well with experimental data where available.
The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable conformation (i.e., the lowest energy state). This process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 5-Bromo-2-(3-methoxyphenoxy)pyridine, this would determine the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the methoxyphenoxy group relative to the bromopyridine ring. However, specific optimized structural parameters for this molecule have not been reported in the searched scientific literature.
Once the geometry is optimized, DFT can be used to calculate key electronic properties that describe the molecule's charge distribution and response to an external electric field.
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular interactions.
Specific calculated values for the dipole moment and polarizability of this compound are not available in the reviewed literature. For context, a study on a different heterocyclic compound reported a calculated polarizability of 3.837 × 10⁻²³ esu.
Table 1: Illustrative Table of Electronic Properties This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment | Data not available | Debye |
| Polarizability | Data not available | esu |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap implies that the molecule is more polarizable and more reactive, readily participating in chemical reactions.
The specific HOMO, LUMO, and energy gap values for this compound have not been computationally determined in the available literature. Computational studies on other novel molecules have reported energy gaps in the range of 1.870 eV to 4.6255 eV, showcasing how this value can vary significantly depending on the molecular structure.
Table 2: Illustrative FMO Analysis Data This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Parameter | Energy Value |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
FMO analysis is fundamental to understanding intramolecular charge transfer. The distribution of the HOMO and LUMO across the molecular structure reveals the regions that act as electron donors (where the HOMO is localized) and electron acceptors (where the LUMO is localized). An electronic transition, such as the absorption of light, can be described as the transfer of electron density from the HOMO-localized region to the LUMO-localized region. This information is vital for designing materials with specific electronic or optical properties. A detailed analysis of the electron transfer characteristics of this compound would require visualization of its HOMO and LUMO surfaces, which is not available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the molecular surface. It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.
In an MEP map, different colors represent different values of electrostatic potential:
Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms (like oxygen or nitrogen) or π-systems.
Blue: This color indicates regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green: This color represents areas of neutral or near-zero potential.
An MEP analysis of this compound would likely show negative potential around the pyridine nitrogen atom and the oxygen atoms of the ether and methoxy (B1213986) groups, identifying them as potential sites for interaction with electrophiles. Positive potential might be expected around the hydrogen atoms. However, a specific MEP map for this compound has not been published in the searched literature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis is crucial for understanding the delocalization of electron density and its contribution to molecular stability. The stability of a molecule is directly related to the extent of electron delocalization, which can be quantified by second-order perturbation theory analysis of the NBOs. This analysis calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. stackexchange.comstackexchange.com
A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, the interaction LP(O) → π*(C-C) represents the donation of electron density from the oxygen lone pair to the antibonding orbitals of the phenoxy ring, indicating a resonance effect that stabilizes the molecule. stackexchange.com In related pyridine derivatives, these delocalization energies can be significant, highlighting the importance of intramolecular charge transfer (ICT) for stability. researchgate.netphyschemres.org
Table 1: Representative NBO Second-Order Perturbation Analysis for Phenoxy-Pyridine Systems
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | π* (C1-C6) of Phenyl Ring | High | n → π* (Resonance) |
| LP (1) N | σ* (C-C) of Pyridine Ring | Moderate | n → σ* (Hyperconjugation) |
| π (C2=C3) of Pyridine | π* (C4=C5) of Pyridine | High | π → π* (Conjugation) |
| π (Phenyl Ring) | π* (Pyridine Ring) | Moderate | π → π* (Inter-ring Conjugation) |
Note: This table is illustrative and based on typical values found in computational studies of related aromatic and heterocyclic compounds. The actual values for this compound would require specific DFT calculations.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule like this compound, understanding its formation, typically through a nucleophilic aromatic substitution such as an Ullmann or Buchwald-Hartwig reaction, can be achieved through DFT calculations. rsc.orgnih.govorganic-chemistry.org
The formation of the ether linkage in this compound likely proceeds through a transition metal-catalyzed cross-coupling reaction. Computational studies of such reactions focus on identifying the transition states (TS) for each elementary step, such as oxidative addition, ligand exchange, and reductive elimination. rsc.orgnih.gov The energy of these transition states relative to the reactants determines the activation energy or energy barrier for that step.
For example, in a palladium-catalyzed Buchwald-Hartwig etherification, the oxidative addition of the 5-bromopyridine to a Pd(0) complex is often a critical step. nih.gov DFT calculations can model the geometry of the transition state for this step and compute its associated energy barrier. A lower energy barrier indicates a kinetically more favorable reaction pathway. By mapping the entire reaction coordinate, a complete energy profile can be constructed, identifying the rate-determining step (the step with the highest energy barrier).
Regioselectivity is a critical aspect when multiple reaction sites are present. In the synthesis of substituted pyridines, computational models can predict which position is more likely to react. rsc.orgresearchgate.netnih.gov This is often achieved by analyzing the properties of the reactants, such as the distribution of electrostatic potential or the energies of frontier molecular orbitals (HOMO and LUMO). For instance, in the reaction of a di-brominated pyridine, the site of substitution can be predicted by calculating the activation barriers for the reaction at each bromine-substituted carbon. The pathway with the lower activation energy will be the favored one, thus determining the regioselectivity of the product. nih.gov Stereoselectivity, while less relevant for the planar aromatic rings in this specific molecule, can also be computationally modeled by analyzing the transition states leading to different stereoisomers.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are potential candidates for non-linear optical (NLO) materials. chemspider.comjournaleras.com NLO materials have applications in technologies like optical switching and frequency conversion. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. journaleras.comscilit.com
The key NLO properties are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These properties describe how the electron cloud of a molecule is distorted by an external electric field. A large hyperpolarizability value is indicative of a strong NLO response. For organic molecules, a large β value is often associated with a significant difference in the dipole moment between the ground and excited states, which is facilitated by intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-bridge. arxiv.org In this compound, the methoxyphenoxy group can act as an electron donor and the bromo-pyridine moiety as an acceptor.
Table 2: Calculated NLO Properties for a Representative Pyridine Derivative
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | ~2-5 D |
| Mean Polarizability | α | ~150-250 |
| First Hyperpolarizability | β | ~500-1500 |
Note: These values are representative and based on computational studies of similar pyridine derivatives. journaleras.comniscair.res.in The unit "a.u." stands for atomic units.
Thermodynamic Property Calculations across Temperature Ranges
This information is valuable for understanding the stability of the molecule under various conditions and for predicting the thermodynamics of reactions in which it is involved. For example, knowing the heat capacity of pyridine and its derivatives allows for the calculation of entropy changes over a range of temperatures. uni.edunist.gov
Table 3: Calculated Thermodynamic Properties of a Pyridine Derivative at Different Temperatures
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Heat Capacity (Cp) (cal/mol·K) |
| 298.15 | Etotal + Hcorr | 95.8 | 45.2 |
| 400 | Etotal + Hcorr + ΔH | 108.5 | 55.8 |
| 500 | Etotal + Hcorr + ΔH | 120.1 | 64.1 |
Note: This table is illustrative. Etotal is the total electronic energy, and Hcorr is the thermal correction to enthalpy at 298.15 K. The values are based on typical results from DFT calculations for related molecules. niscair.res.inniscair.res.in
Role As a Building Block in Advanced Chemical Architectures
Precursor in the Synthesis of Diverse Heterocyclic Systems
The utility of 5-Bromo-2-(3-methoxyphenoxy)pyridine as a precursor is primarily anchored in the reactivity of its carbon-bromine bond. This bond provides a strategic site for the introduction of new functional groups and the construction of larger, more intricate heterocyclic systems through various metal-catalyzed cross-coupling reactions. The stability of the phenoxy-pyridine ether linkage under many reaction conditions allows for selective functionalization at the bromine position.
For instance, the bromine atom is an ideal leaving group for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine (B92270) ring with a wide range of aryl or vinyl boronic acids or esters. This methodology is a cornerstone in modern organic synthesis for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmacologically active compounds. nih.gov Similarly, the Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, transforming the bromo-pyridine into various amino-pyridine derivatives. These reactions are crucial for accessing a broad spectrum of heterocyclic compounds that would otherwise be difficult to synthesize.
The following table summarizes potential transformations for creating diverse heterocyclic systems from this building block.
| Reaction Type | Reagent/Catalyst | Resulting Structure | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine | Pharmaceutical scaffolds, Organic electronics |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted pyridine | Medicinal chemistry, Ligand synthesis |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyridine | Functional materials, Natural product synthesis |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridine | Polymer chemistry, Agrochemicals |
| Stille Coupling | Organostannane, Pd catalyst | Aryl/Alkyl-substituted pyridine | Complex molecule synthesis |
These transformations highlight the role of this compound as a foundational element for generating molecular diversity, enabling chemists to systematically modify the pyridine core to achieve desired properties in the final heterocyclic products. clockss.orgopenmedicinalchemistryjournal.com
Scaffold for Ligand Design in Catalysis and Coordination Chemistry
The inherent structural features of this compound make it an attractive scaffold for the design of novel ligands used in catalysis and coordination chemistry. The pyridine nitrogen atom possesses a lone pair of electrons, making it a classic Lewis basic site capable of coordinating to a wide variety of metal centers. chemicalbook.com Furthermore, the oxygen atom of the phenoxy group can also participate in metal coordination, potentially allowing the molecule to act as a bidentate ligand.
The design of effective ligands is critical for the development of transition metal catalysts that drive important chemical transformations. By modifying the this compound scaffold, researchers can fine-tune the steric and electronic properties of the resulting ligand. For example, the bromine atom can be replaced with phosphine (B1218219) groups, which are excellent coordinators for late transition metals like palladium, rhodium, and nickel. Such ligands are instrumental in fields like asymmetric catalysis, where controlling the three-dimensional arrangement of atoms around the metal center is key to achieving high enantioselectivity. nih.gov
The coordination of these tailored ligands to metal ions can lead to the formation of stable complexes with specific geometries and reactivities, applicable in areas such as oxidation catalysis, polymerization, and small molecule activation.
Intermediates in the Development of Complex Organic Frameworks
Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. These materials have garnered significant interest for their applications in gas storage, separation, and catalysis. Pyridine-containing molecules are frequently used as the organic "linkers" or "struts" in these frameworks due to the ability of the pyridine nitrogen to coordinate strongly with metal ions in MOFs or to be incorporated into the robust covalent networks of COFs. researchgate.netrsc.org
This compound can serve as a valuable intermediate in the synthesis of such linkers. The bromo group can be converted into other functional groups, such as carboxylic acids, amines, or other pyridyl groups, through established synthetic routes. This functionalization can transform the original molecule into a di- or tri-topic linker capable of connecting multiple metal nodes or organic hubs, thereby enabling the formation of extended one-, two-, or three-dimensional frameworks. mdpi.comnih.gov
For example, a double Suzuki coupling reaction could be envisioned where the initial bromo-pyridine is first coupled to a boronic ester-substituted arene, followed by conversion of the original bromine into a boronic ester itself, creating a multitopic linker. The specific dimensions and rigidity of the 2-(3-methoxyphenoxy)pyridine (B6508416) unit would influence the pore size and topology of the resulting framework, allowing for the rational design of materials with tailored properties. researchgate.net
Applications in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize large numbers of related compounds (a "library") for high-throughput screening. The goal is to identify molecules with desired biological activity or material properties. A key requirement for building blocks in combinatorial chemistry is the presence of a reliable and reactive functional group that allows for the attachment of diverse molecular fragments.
This compound is well-suited for this purpose. The reactive C-Br bond serves as a versatile anchor point for diversification. Using parallel synthesis techniques, the core scaffold of 2-(3-methoxyphenoxy)pyridine can be reacted with a large collection of different building blocks, such as various boronic acids in a Suzuki coupling array or a multitude of amines in a Buchwald-Hartwig amination array.
This approach allows for the systematic exploration of the chemical space around the central scaffold. Each compound in the resulting library shares the common 2-(3-methoxyphenoxy)pyridine core but differs in the substituent at the 5-position. Screening this library can reveal structure-activity relationships (SAR), providing crucial information for the development of new pharmaceutical leads or functional materials. The stability and well-defined structure of the parent molecule ensure that the diversity generated is systematic and interpretable.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. rsc.orgrsc.org Future research concerning 5-Bromo-2-(3-methoxyphenoxy)pyridine will undoubtedly focus on developing more environmentally benign and efficient synthetic methodologies.
Current synthetic approaches often rely on traditional cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. researchgate.netrsc.org Future strategies will likely pivot towards more sustainable alternatives.
Key areas for development include:
Catalyst Innovation: The design of highly active and reusable catalysts is paramount. Research into nano-catalysts and heterogeneous catalytic systems could offer solutions that are not only environmentally friendly but also cost-effective for large-scale synthesis. researchgate.net
Green Solvents: A shift away from conventional organic solvents towards greener alternatives like water or bio-derived solvents will be a critical step. rsc.org
Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be prioritized. This includes exploring C-H activation strategies that avoid the need for pre-functionalized starting materials. nih.govrsc.org
A comparative table of potential sustainable synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Nano-catalysis | High activity, recyclability, reduced catalyst loading. researchgate.net | Development of stable and selective nano-catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. researchgate.netnih.gov | Optimization of reactor design and reaction conditions. |
| C-H Activation | Increased atom economy, reduced synthetic steps. nih.govrsc.org | Discovery of selective and efficient C-H activation catalysts. |
| Bio-catalysis | Mild reaction conditions, high selectivity. | Engineering enzymes for non-natural diaryl ether synthesis. |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound has predominantly been centered around the bromine atom, which serves as a convenient handle for cross-coupling reactions. However, the pyridine (B92270) ring itself possesses a rich and underexplored reactivity profile.
Future research will likely venture beyond the bromine, focusing on the direct functionalization of the pyridine core's C-H bonds. nih.govrsc.org This would open up new avenues for creating novel derivatives with unique properties.
Potential areas of exploration include:
Regioselective C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds at various positions on the pyridine ring would provide access to a wider range of derivatives. nih.govinnovations-report.com
Photocatalysis: The use of light to drive novel chemical transformations could unlock new reaction pathways that are not accessible through traditional thermal methods. nih.gov
Electrochemical Synthesis: Employing electricity to mediate reactions can offer a green and efficient way to functionalize the molecule.
Advanced Functionalization Strategies for Material Science Applications
The inherent electronic properties of the pyridine ring make this compound an attractive candidate for the development of new organic materials. nih.gov Strategic functionalization of this scaffold could lead to materials with tailored optical and electronic properties.
Potential applications in material science include:
Organic Light-Emitting Diodes (OLEDs): Modification of the electronic properties through functionalization could lead to the development of new emissive materials for OLEDs.
Organic Photovoltaics (OPVs): The diaryl ether motif can be incorporated into donor or acceptor materials for organic solar cells.
Sensors: The pyridine nitrogen atom can act as a binding site for metal ions, making functionalized derivatives potential candidates for chemical sensors.
The table below outlines potential functionalization strategies and their impact on material properties:
| Functionalization Strategy | Target Property | Potential Application |
| Introduction of Electron-Donating/Withdrawing Groups | Tuning of HOMO/LUMO energy levels | OLEDs, OPVs |
| Extension of π-Conjugation | Red-shifting of absorption/emission spectra | Near-infrared absorbing/emitting materials |
| Incorporation of Photochromic Moieties | Reversible changes in optical properties | Molecular switches, data storage |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for automation and high-throughput screening. researchgate.netnih.govnih.govdurham.ac.uk The integration of the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant area for future research.
This approach would not only streamline the production of the core molecule but also facilitate the rapid generation of libraries of analogues for structure-activity relationship studies. drugdiscoverytrends.com Automated platforms can accelerate the discovery of new derivatives with optimized properties for various applications.
Deeper Computational Insight into Complex Reaction Pathways
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting molecular properties. mdpi.comresearchgate.netresearchgate.net In the context of this compound, computational studies can play a pivotal role in several areas:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the development of new synthetic strategies. researchgate.net
Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of complex reactions, such as C-H functionalization or photocatalytic transformations. researchgate.net
In Silico Design: Virtual screening of potential derivatives can be used to identify candidates with desired electronic or optical properties for material science applications, thereby streamlining the experimental workflow.
By combining computational predictions with experimental validation, researchers can accelerate the pace of discovery and innovation in the chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
